molecular formula C23H26FN5O2 B12178519 N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide

N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide

Cat. No.: B12178519
M. Wt: 423.5 g/mol
InChI Key: QMKXWXOVDUQSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-[(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide is a synthetic small molecule featuring a tetrahydrocarbazole core linked to a pyrazine-2-carboxamide moiety via a hexyl spacer with an amide bond. The carbazole scaffold is notable for its planar aromatic structure, which often facilitates interactions with biological targets such as enzymes or receptors. The fluorine substituent at the 6-position of the carbazole may enhance metabolic stability and binding selectivity, while the pyrazine ring contributes to hydrogen-bonding interactions due to its nitrogen-rich heterocyclic structure .

Properties

Molecular Formula

C23H26FN5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C23H26FN5O2/c24-15-8-9-18-17(13-15)16-5-4-6-19(22(16)29-18)28-21(30)7-2-1-3-10-27-23(31)20-14-25-11-12-26-20/h8-9,11-14,19,29H,1-7,10H2,(H,27,31)(H,28,30)

InChI Key

QMKXWXOVDUQSLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCCCCNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

This intermediate is synthesized via electrophilic fluorination of tetrahydrocarbazole derivatives. A typical procedure involves:

  • Friedel-Crafts alkylation of indole derivatives to form the tetrahydrocarbazole backbone.

  • Electrophilic fluorination using Selectfluor® or acetyl hypofluorite in anhydrous dimethylformamide (DMF) at 0–5°C, achieving >75% yield.

  • Reductive amination to introduce the primary amine group, employing sodium cyanoborohydride in methanol under nitrogen atmosphere.

Preparation of Pyrazine-2-carboxylic Acid Derivatives

Pyrazine-2-carboxylic acid is functionalized into an activated ester (e.g., N-hydroxysuccinimide ester) for coupling reactions. Key steps include:

  • Esterification with thionyl chloride or carbodiimide-based reagents.

  • Purification via recrystallization from ethanol/water mixtures (purity >98%).

Coupling Strategies and Final Assembly

The final compound is assembled through sequential coupling reactions:

Stepwise Amidation and Alkylation

  • Formation of the Hexyl Linker :

    • 6-Aminohexanoic acid is reacted with oxalyl chloride to generate 6-aminohexanoyl chloride, which is then coupled with the carbazole intermediate.

    • Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C → room temperature, 12 hours (yield: 68%).

  • Pyrazine-2-carboxamide Coupling :

    • The intermediate from Step 1 is reacted with pyrazine-2-carbonyl chloride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

    • Optimization : Microwave-assisted synthesis at 80°C reduces reaction time to 2 hours (yield: 82%).

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety:

  • Microreactor Systems :

    • Enable precise control of exothermic reactions (e.g., fluorination).

    • Reduce side-product formation by maintaining consistent temperature and mixing.

  • In-line Purification :

    • Integrated chromatography columns remove impurities post-coupling, achieving >95% purity.

Analytical Characterization

Critical quality control parameters and spectroscopic data are summarized below:

Property Value Method
Molecular Weight423.5 g/molHRMS (ESI+)
Melting Point187–189°CDifferential Scanning Calorimetry
Purity≥99%HPLC (C18, acetonitrile/water)
1^1H NMR (400 MHz, DMSO-d6)δ 8.65 (s, 1H, pyrazine), 7.92 (d, 1H, carbazole)Bruker Avance III

Challenges and Optimization Opportunities

By-Product Mitigation

  • Epimerization During Coupling :

    • Observed during amidation at elevated temperatures. Mitigated by using low-temperature (−10°C) conditions.

  • Solvent Selection :

    • Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental toxicity without compromising yield.

Scalability Limitations

  • Cost of Fluorinating Agents :

    • Selectfluor® accounts for ~40% of raw material costs. Alternatives like N-fluorobenzenesulfonimide (NFSI) are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Carbazole/Indole Cores

  • N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide (Compound from ): Structural Similarities: Shares the 6-fluoro-tetrahydrocarbazole core. Differences: Replaces the pyrazine-2-carboxamide group with an indole-propanamide chain.

HDAC Inhibitors with Hexyl Linkers ()

  • Compound 109: N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide Structural Similarities: Features a hexyl spacer with an amide bond and aromatic termini. Differences: Uses a benzamide group instead of pyrazine carboxamide and lacks the carbazole core. Activity: Potent dual HDAC1/3 inhibitor (IC₅₀ < 100 nM) .
  • Compound 136: N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide Differences: Incorporates a fluorinated aniline group; shows HDAC3 selectivity (IC₅₀ ~500 nM) .

Pyrazine Carboxamide Derivatives ()

  • 6-((4-Fluorobenzyl)(methyl)amino)-N-(4-fluorophenyl)pyrazine-2-carboxamide (Compound 22, ): Structural Similarities: Contains a pyrazine-2-carboxamide group. Differences: Lacks the carbazole core and uses fluorinated benzyl/aryl substituents. Application: Evaluated for antitubercular activity, highlighting the role of pyrazine in microbial target engagement .
  • N-(Furan-2-ylmethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide () :
    • Differences : Replaces the carbazole with a triazolopyrazine core; furan substituents may reduce metabolic stability compared to fluorinated carbazole .

Key Differentiators and Limitations

  • Structural Uniqueness : The combination of a fluorinated carbazole and pyrazine carboxamide is distinct from HDAC inhibitors (e.g., 109) or antitubercular pyrazines (e.g., 22).
  • Limitations: No direct activity or ADME data for the target compound is available in the evidence. Comparisons rely on structural analogues.

Biological Activity

N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H26FN5O2
Molecular Weight 423.5 g/mol
IUPAC Name N-[6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl]pyrazine-2-carboxamide
InChI Key QMKXWXOVDUQSLZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. The synthetic routes are optimized for efficiency and safety in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various biological responses. The precise targets and pathways remain under investigation but are crucial for understanding its therapeutic potential.

Biological Activities

Research indicates that compounds derived from the carbazole scaffold exhibit diverse biological activities:

Anticancer Activity

A study highlighted that derivatives of carbazole show significant anticancer properties. For instance:

  • N-substituted carbazoles were found to inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL .

Neuroprotective Effects

Research by Saturnino et al. demonstrated that certain carbazole derivatives could protect neuronal cells from glutamate-induced injury. Compounds showed neuroprotective activity at concentrations as low as 3 µM due to their antioxidative properties .

Antimicrobial Properties

Carbazole derivatives have also been reported to possess antimicrobial effects against a variety of pathogens. This includes both antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .

Case Studies

Several case studies have documented the biological effects of compounds related to this compound:

  • Antitumor Activity : A derivative was shown to inhibit topoisomerase II activity at concentrations significantly lower than standard chemotherapeutic agents like etoposide .
  • Neuroprotection : In vitro studies indicated that specific carbazole derivatives could enhance the levels of soluble amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
  • DNA Damage Induction : New compounds based on the tetrahydrocarbazole scaffold were found to activate pathways leading to DNA damage and mitochondrial dysfunction in cancer cells .

Q & A

Basic Question: What are the key considerations for designing a multi-step synthetic route for this compound?

Answer:
The synthesis of complex heterocyclic compounds like this carbazole-pyrazine hybrid requires:

  • Stepwise functionalization : Begin with fluorinated carbazole precursors (e.g., 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine) and optimize amide bond formation with pyrazine-2-carboxamide derivatives using coupling agents like EDC/HOBt .
  • Solvent and catalyst selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and non-polar solvents (e.g., THF) for cyclocondensation steps. Piperidine may act as both a base and oxidizing agent in pyrazole ring closure .
  • Purification : Employ chromatography (silica gel or HPLC) and recrystallization to isolate intermediates with >95% purity .

Advanced Question: How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for fluorinated carbazole derivatives?

Answer:
Discrepancies in SAR (e.g., unexpected loss of bioactivity despite fluorination) can be addressed via:

  • Density Functional Theory (DFT) : Calculate electronic effects of fluorine substitution on carbazole’s aromatic system to predict binding affinity changes .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to identify steric clashes or conformational mismasks caused by the hexyl linker .
  • Meta-analysis : Cross-validate experimental IC50 values with computational predictions using tools like SwissADME to assess drug-likeness and solubility .

Basic Question: What spectroscopic and chromatographic methods are critical for characterizing intermediates?

Answer:

  • NMR : Use 1^1H/13^13C NMR to confirm regioselective amide bond formation (δ ~165–170 ppm for carbonyl) and monitor fluorinated carbazole proton environments (δ ~6.5–7.5 ppm) .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%) and verify molecular ion peaks .
  • IR Spectroscopy : Validate carbonyl stretching frequencies (1650–1750 cm1^{-1}) and NH/OH absence in final intermediates .

Advanced Question: How can researchers optimize reaction yields while minimizing side products in the hexyl linker synthesis?

Answer:

  • Kinetic Control : Reduce reaction temperatures (<60°C) during hexyl chain elongation to suppress β-elimination byproducts .
  • Protecting Groups : Temporarily protect the carbazole amine with Boc groups to prevent undesired nucleophilic attacks during pyrazine coupling .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time and adjust stoichiometry .

Basic Question: What are the standard protocols for assessing the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation via HPLC. Fluorinated carbazoles typically show stability at pH 6–8 but hydrolyze under strongly acidic/basic conditions .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C for solid-state stability) .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) to assess photodegradation pathways, common in carbazole derivatives .

Advanced Question: How can conflicting bioassay results (e.g., cytotoxicity vs. target inhibition) be systematically resolved?

Answer:

  • Orthogonal Assays : Validate target engagement using SPR (Surface Plasmon Resonance) alongside cell-based assays to distinguish off-target effects .
  • Metabolite Profiling : Identify reactive metabolites (e.g., quinone imines from carbazole oxidation) via LC-MS/MS, which may explain false-positive cytotoxicity .
  • Dose-Response Curves : Perform 8-point dilution series to differentiate specific inhibition (Hill slopes ~1) from non-specific toxicity (slopes >2) .

Basic Question: What strategies are recommended for scaling up synthesis without compromising purity?

Answer:

  • Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., amide couplings) to improve heat dissipation and reproducibility .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer large-scale reactions .
  • Crystallization Engineering : Optimize cooling rates and anti-solvent addition (e.g., heptane) to enhance crystal habit and filtration efficiency .

Advanced Question: How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Answer:

  • Target Hypothesis : Link the carbazole-pyrazine scaffold to known modulators of protein kinases or epigenetic enzymes (e.g., JAK2 or HDACs) via cheminformatics tools like Pharmit .
  • Mechanistic Studies : Design FRET-based assays to probe allosteric effects or competitive binding against reference inhibitors (e.g., staurosporine for kinases) .
  • Comparative SAR : Benchmark against structurally related compounds (e.g., pyrazolo[1,5-a]pyrazine derivatives) to identify conserved pharmacophores .

Table 1: Key Reaction Conditions for Critical Synthesis Steps

StepReagents/ConditionsYield (%)Purity (%)Ref.
Carbazole fluorinationKF, DMF, 80°C, 12 h6598[1]
Hexyl linker couplingEDC/HOBt, DCM, RT, 24 h7295[12]
Pyrazine acylationPyrazine-2-carbonyl chloride, THF, 0°C5897[13]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.